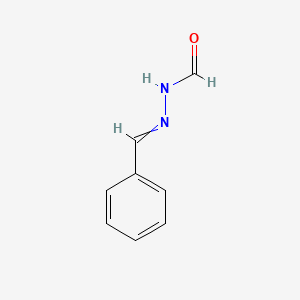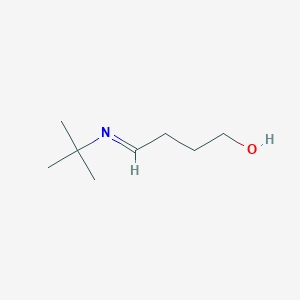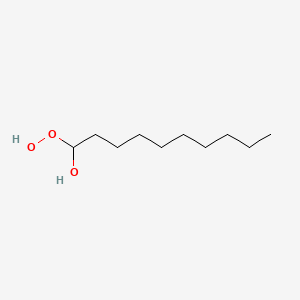
1-Hydroperoxydecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroperoxydecan-1-OL is an organic compound belonging to the class of alcohols It features a hydroxyl group (-OH) and a hydroperoxy group (-OOH) attached to a decane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroperoxydecan-1-OL can be synthesized through the oxidation of decan-1-ol. A common method involves the use of hydrogen peroxide (H₂O₂) as the oxidizing agent in the presence of a catalyst such as tungsten or molybdenum compounds. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroperoxydecan-1-OL undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form decanoic acid.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group, yielding decan-1,1-diol.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or peracids under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed:
Decanoic acid: from oxidation.
Decan-1,1-diol: from reduction.
Esters or ethers: from substitution reactions.
Aplicaciones Científicas De Investigación
1-Hydroperoxydecan-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in oxidation reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of 1-Hydroperoxydecan-1-OL involves its ability to donate oxygen atoms, making it a potent oxidizing agent. It can interact with various molecular targets, including enzymes and cellular components, leading to oxidative stress or modification of biomolecules. The hydroperoxy group plays a crucial role in these interactions, facilitating the transfer of oxygen atoms.
Comparación Con Compuestos Similares
Decan-1-ol: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
Decanoic acid: The fully oxidized form of decan-1-ol, used in different applications.
Decan-1,1-diol: Formed by the reduction of 1-Hydroperoxydecan-1-OL, with two hydroxyl groups.
Uniqueness: this compound is unique due to the presence of both hydroxyl and hydroperoxy groups, which confer distinct reactivity and versatility in chemical reactions. This dual functionality makes it valuable in various synthetic and industrial processes.
Propiedades
Número CAS |
64655-21-6 |
|---|---|
Fórmula molecular |
C10H22O3 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-hydroperoxydecan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-2-3-4-5-6-7-8-9-10(11)13-12/h10-12H,2-9H2,1H3 |
Clave InChI |
ZCVBARQRAJAENJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC(O)OO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


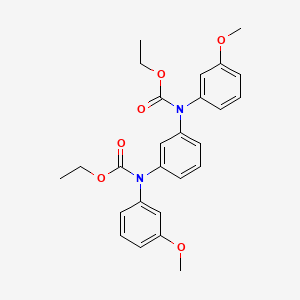
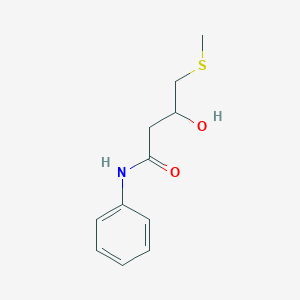
![3-(3-Chlorophenyl)-1-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14490192.png)
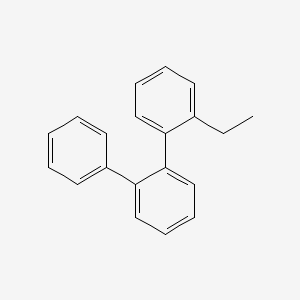
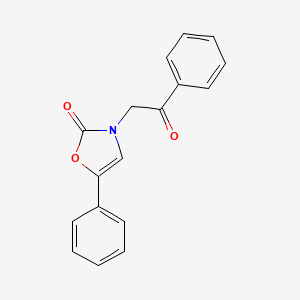
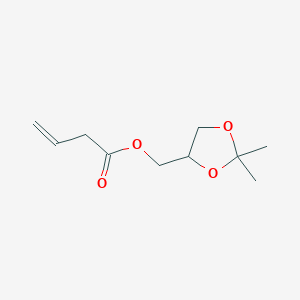
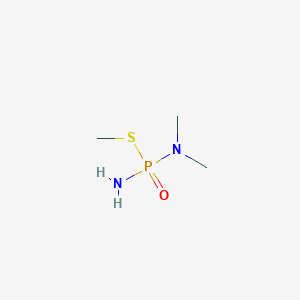
![11,11-Dibromobicyclo[8.1.0]undecane](/img/structure/B14490210.png)
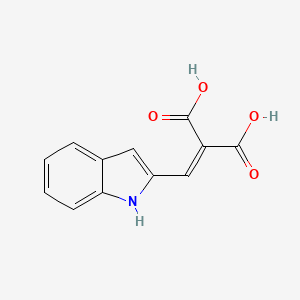
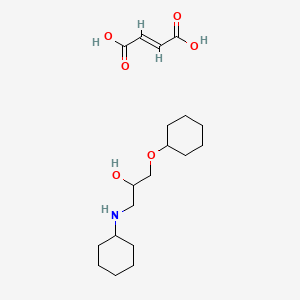
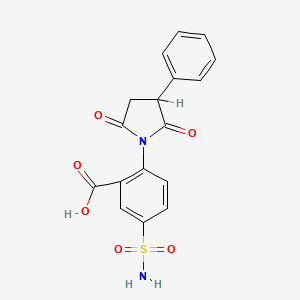
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
